molecular formula C13H14ClN B12628193 2-Chloro-5,7-dimethyl-3-ethylquinoline CAS No. 1031928-10-5

2-Chloro-5,7-dimethyl-3-ethylquinoline

Cat. No.: B12628193
CAS No.: 1031928-10-5
M. Wt: 219.71 g/mol
InChI Key: WPRZDHDBYLXPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5,7-dimethyl-3-ethylquinoline typically involves the chlorination of 5,7-dimethyl-3-ethylquinoline. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to prevent over-chlorination and ensure selective substitution at the 2-position.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert it into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

    Substitution: Formation of 2-amino-5,7-dimethyl-3-ethylquinoline, 2-thio-5,7-dimethyl-3-ethylquinoline, etc.

    Oxidation: Formation of 2-hydroxy-5,7-dimethyl-3-ethylquinoline, 2-oxo-5,7-dimethyl-3-ethylquinoline.

    Reduction: Formation of 2-amino-5,7-dimethyl-3-ethylquinoline, 2-hydroxy-5,7-dimethyl-3-ethylquinoline.

Scientific Research Applications

2-Chloro-5,7-dimethyl-3-ethylquinoline is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its structural similarity to biologically active quinoline derivatives.

    Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dimethyl-3-ethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 2-position enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

    2-Chloroquinoline: Lacks the methyl and ethyl substituents, making it less hydrophobic and potentially less bioactive.

    5,7-Dimethylquinoline: Lacks the chlorine and ethyl groups, affecting its reactivity and biological activity.

    3-Ethylquinoline:

Uniqueness: 2-Chloro-5,7-dimethyl-3-ethylquinoline is unique due to the presence of both chlorine and alkyl substituents, which enhance its reactivity and potential biological activity. The combination of these substituents allows for a broader range of chemical reactions and applications compared to its simpler analogs.

Properties

CAS No.

1031928-10-5

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

2-chloro-3-ethyl-5,7-dimethylquinoline

InChI

InChI=1S/C13H14ClN/c1-4-10-7-11-9(3)5-8(2)6-12(11)15-13(10)14/h5-7H,4H2,1-3H3

InChI Key

WPRZDHDBYLXPMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(C=C2N=C1Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.